molecular formula C9H16O B1178569 Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked CAS No. 127564-81-2

Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked

Cat. No.: B1178569
CAS No.: 127564-81-2
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Description

Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked, is a copolymer synthesized from 4-vinylpyridine and ethylvinylbenzene monomers, chemically cross-linked to form a stable three-dimensional network. The cross-linking introduces rigidity and structural integrity, making it suitable for applications requiring ion-exchange, catalysis, and adsorption . Its 4-vinylpyridine units provide basicity and coordination sites, while ethylvinylbenzene contributes hydrophobicity and mechanical stability. This polymer is commercially recognized under CAS No. 127564-81-2 and is often utilized as a solid-phase reagent or ion-exchange resin .

Properties

CAS No.

127564-81-2

Molecular Formula

C9H16O

Origin of Product

United States

Preparation Methods

Reaction Conditions

Polymerization occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C under inert atmosphere. Post-polymerization, the product is precipitated in hexane, washed, and dried. Increasing DVB content enhances thermal stability but reduces swellability due to higher cross-linking density.

Optimization Challenges

Excessive DVB (>30%) leads to brittle networks, while insufficient cross-linking (<10%) compromises mechanical integrity. A balance is achieved at 20–25% DVB, yielding a solvent-resistant polymer with a glass transition temperature (TgT_g) of 120–140°C.

Seed Swelling Polymerization for Microsphere Synthesis

Seed swelling polymerization enables the fabrication of monodisperse poly(4VP-co-EVB) microspheres. This method involves:

  • Seed particles : Polystyrene (PS) microspheres (1–5 µm diameter) as templates.

  • Swelling agents : Toluene or cyclohexanol to absorb monomers (4VP, EVB) and cross-linkers (DVB, 1,4-dimethacryloiloxybenzene).

  • Initiator : AIBN (1 wt%) dissolved in the monomer mixture.

Procedure

  • PS seeds are swollen in a monomer-DVB-toluene emulsion.

  • Polymerization proceeds at 70°C for 12–24 hours.

  • PS cores are removed via solvent extraction, leaving porous microspheres.

Morphological Control

Microsphere porosity depends on the toluene-to-monomer ratio. A 1:1 ratio produces 50–100 nm pores, ideal for catalytic applications. Cross-linking with TRIM (trimethylolpropane trimethacrylate) instead of DVB increases surface area by 20% but reduces compressive strength.

Controlled Radical Polymerization (RAFT)

Reversible addition-fragmentation chain-transfer (RAFT) polymerization offers precise control over molecular weight and architecture. For poly(4VP-co-EVB), this method involves:

  • Chain-transfer agent (CTA) : Cyanomethyl methylamino dithiobenzoate.

  • Monomer feed : 4VP and EVB in a 2:1 molar ratio.

  • Solvent : Methanol/water (4:1 v/v) at 70°C.

Block Copolymer Synthesis

RAFT enables sequential polymerization for block structures (e.g., poly(4VP-b-EVB)). A dispersity (ĐĐ) of 1.1–1.3 is achieved, compared to 1.5–2.0 in free radical methods.

Post-Polymerization Modification

The pyridine groups in 4VP facilitate metal coordination (e.g., Fe³⁺), allowing in situ growth of magnetic nanoparticles (Fe₃O₄) within the polymer matrix.

Comparative Analysis of Synthesis Methods

Method Cross-Linker Initiator Solvent Yield (%) Key Properties
Free RadicalDVB (25%)AIBNDMF/THF75–85High TgT_g, reusable catalyst
Seed SwellingDVB/TRIMAIBNToluene70–80Porous microspheres, 50–100 nm pores
RAFTNoneCTAMethanol/water85–90Low ĐĐ, Fe₃O₄ compatibility

Characterization Techniques

Spectroscopic Analysis

  • FTIR : Peaks at 1599 cm⁻¹ (C=N stretch) confirm 4VP incorporation. C=O stretches (1745 cm⁻¹) indicate cross-linker presence.

  • XPS : N1s binding energy at 399.2 eV verifies pyridine coordination sites.

Thermal Properties

  • TGA : Decomposition onset at 250°C for DVB-cross-linked polymers vs. 200°C for non-cross-linked analogs.

  • DSC : TgT_g shifts from 110°C (linear copolymer) to 135°C (cross-linked) .

Chemical Reactions Analysis

Types of Reactions: Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized pyridine derivatives.

    Substitution: Substituted pyridine compounds.

    Coordination: Metal-polymer complexes.

Scientific Research Applications

Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked, has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked, exerts its effects is primarily through its pyridine functional groups. These groups can interact with various substrates and reagents, facilitating chemical transformations. The cross-linked structure provides a stable and reusable platform for catalysis, enhancing the efficiency and selectivity of reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The polymer’s performance is heavily influenced by its cross-linker and comonomer composition. Below is a comparative analysis with key analogs:

Poly(4-vinylpyridine-co-divinylbenzene) (Reillex® 402)
  • Cross-linker : Divinylbenzene (rigid, aromatic) vs. ethylvinylbenzene (ethyl-substituted aromatic).
  • Properties: Divinylbenzene’s rigidity enhances mechanical strength and porosity, favoring high ion-exchange capacity and solvent resistance .
  • Applications : Both are used in ion-exchange, but Reillex® 402 (2% divinylbenzene cross-linked) is optimized for strong acid environments, whereas ethylvinylbenzene variants may excel in organic-aqueous mixed phases .
Poly(4-vinylpyridine-co-styrene)
  • Comonomer: Styrene (non-functionalized aromatic) vs. ethylvinylbenzene (ethyl-functionalized).
  • Ethylvinylbenzene’s ethyl groups may enhance compatibility with hydrophobic analytes in chromatography .
Poly(4VP-co-TRIM) and Poly(4VP-co-14DMB)
  • Cross-linkers : Trimethylolpropane trimethacrylate (TRIM) and 1,4-dimethacryloyloxybenzene (14DMB) vs. ethylvinylbenzene.
  • Applications : These polymers are tailored for LC-MS sample preparation, where TRIM/14DMB cross-linking reduces matrix effects by balancing analyte retention and matrix interference . Ethylvinylbenzene-based polymers are less studied in this context but may offer distinct selectivity due to differing hydrophobicity.

Performance Metrics

Table 1: Comparative Properties of Cross-Linked 4-Vinylpyridine Copolymers
Property Poly(4VP-co-ethylvinylbenzene) Poly(4VP-co-divinylbenzene) Poly(4VP-co-TRIM)
Cross-linker Ethylvinylbenzene Divinylbenzene TRIM
Mechanical Strength Moderate (flexible backbone) High (rigid structure) Variable (dependent on TRIM)
Porosity Lower (ethyl groups reduce pore size) High (rigid cross-linker) Adjustable via TRIM content
Ion-Exchange Capacity Moderate High N/A (used in adsorption)
Key Applications Catalysis, mixed-phase systems Strong acid ion-exchange LC-MS sample clean-up

Research Findings

  • Ion-Exchange and Catalysis: Poly(4VP-co-divinylbenzene) exhibits higher ion-exchange capacity (~2–3 mmol/g) due to its rigid, porous structure . Ethylvinylbenzene variants, while less porous, demonstrate superior stability in organic solvents, making them suitable for catalytic reactions in non-aqueous media .
  • Chromatography: Poly(4VP-co-TRIM) achieves >90% recovery of tryptophan and kynurenine in serum samples by balancing hydrophilic (4VP) and hydrophobic (TRIM) interactions .
  • Thermal Stability: Cross-linked PEO-PAPI (a non-4VP polymer) shows stability up to 400°C , whereas 4VP-based polymers typically degrade above 300°C, with ethylvinylbenzene likely offering marginal improvements over styrene analogs .

Biological Activity

Introduction

Poly(4-vinylpyridine-co-ethylvinylbenzene), cross-linked (PVPEVB), is a copolymer that has garnered attention in various fields due to its unique properties and biological activities. This article delves into the biological activity of PVPEVB, particularly focusing on its applications as a catalyst in organic synthesis, its interactions with biological systems, and its potential therapeutic uses.

PVPEVB is synthesized by copolymerizing 4-vinylpyridine with ethylvinylbenzene, resulting in a material that exhibits both hydrophilic and hydrophobic characteristics. The degree of cross-linking, typically around 25% with divinylbenzene, enhances its stability and mechanical properties. The structure can be represented as follows:

PVPEVB=C6H4(C2H3)N+C6H5(C2H3)\text{PVPEVB}=\text{C}_6\text{H}_4(\text{C}_2\text{H}_3)\text{N}+\text{C}_6\text{H}_5(\text{C}_2\text{H}_3)

Catalytic Applications

One of the most notable biological activities of PVPEVB is its role as a heterogeneous catalyst in organic reactions. A study demonstrated its effectiveness in synthesizing benzoyl fumarate from aldehydes and dimethyl acetylenedicarboxylate (DMAD). The catalyst showed high efficiency with yields reaching up to 81% under optimized conditions (Table 1) and could be reused multiple times without significant loss of activity .

Reaction Conditions Catalyst Load (wt%) Solvent Time (h) Yield (%)
115DME881
210DME874
35THF1450

Antimicrobial Activity

Recent studies have indicated that PVPEVB exhibits antimicrobial properties. Its quaternized derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. This property is attributed to the positively charged pyridine units that disrupt bacterial cell membranes, leading to cell death .

Biocompatibility and Toxicity

While PVPEVB demonstrates promising biological activity, understanding its biocompatibility is crucial for potential biomedical applications. Studies indicate that while the polymer itself can be irritative, especially to the respiratory system, modifications such as quaternization can enhance its compatibility with biological tissues .

Case Studies

  • Synthesis of Benzoyl Fumarate : In a series of experiments, PVPEVB was utilized as a catalyst for synthesizing benzoyl fumarate from various aromatic aldehydes. The catalyst's ability to be reused up to six times without loss of activity highlights its practical application in organic synthesis .
  • Antibacterial Testing : A study evaluated the antibacterial efficacy of quaternized PVPEVB against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential use in antimicrobial coatings or drug delivery systems .

Q & A

Q. How does the degree of crosslinking (e.g., 2% divinylbenzene) influence the polymer’s swelling behavior and ion-exchange capacity?

The crosslinking density directly affects the polymer’s porosity and mechanical stability. At 2% crosslinking with divinylbenzene, the polymer exhibits a balance between swelling capacity (critical for solvent absorption) and structural rigidity, as evidenced by its 8.0 meq/g ion-exchange capacity . To quantify swelling, researchers often immerse the polymer in solvents (e.g., water, ethanol) and measure mass changes. Ion-exchange capacity is determined via titration with standardized acids or bases .

Q. What characterization methods are recommended to confirm the polymer’s crosslinked structure and composition?

Key techniques include:

  • FTIR Spectroscopy : Identifies functional groups (e.g., pyridine rings at ~1600 cm⁻¹) and crosslinker residues .
  • Swelling Ratio Analysis : Measures solvent uptake to infer crosslink density .
  • Elemental Analysis : Validates the copolymer composition (C, N, Cl) against theoretical values .
  • Mesh Size Determination : Sieve analysis (e.g., 60 mesh) combined with SEM imaging provides particle size distribution .

Q. How can the polymer be synthesized reproducibly for catalytic or ion-exchange applications?

A typical protocol involves:

  • Free Radical Copolymerization : Reacting 4-vinylpyridine and ethylvinylbenzene in a solvent (e.g., DCM) with a radical initiator (e.g., AIBN) .
  • Crosslinking Control : Adjust divinylbenzene concentration (e.g., 2%) during polymerization to tune porosity .
  • Post-Synthesis Functionalization : Quaternize pyridine groups with alkyl halides to enhance ion-exchange capacity .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of the polymer be resolved?

Discrepancies often arise from variations in crosslink density, functional group accessibility, or residual monomers. To address this:

  • Standardize Synthesis Protocols : Fix parameters like initiator concentration, reaction time, and purification steps .
  • Surface Area Analysis : Use BET to correlate catalytic activity with accessible pyridine sites .
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions (pH, temperature) .

Q. What strategies optimize the polymer’s selectivity in electrochemical sensing (e.g., glucose detection)?

  • Composite Fabrication : Blend with redox-active species (e.g., Ru complexes) to enhance electron transfer .
  • Pore Size Engineering : Adjust crosslinking to exclude interferents (e.g., uric acid in biosensors) .
  • Surface Modification : Graft hydrophilic/hydrophobic moieties to control analyte diffusion .

Q. How does the polymer interact with Lewis acids/bases in non-covalent crosslinking systems?

Studies show that pyridine groups coordinate with Lewis acids (e.g., boranes), forming reversible crosslinks. For example:

  • PDMS-P4VP Networks : Mix 4-(diphenylborane)phenylethyl-terminated PDMS with P4VP in DCM, resulting in self-healing materials .
  • Thermal Analysis : Use DSC to measure glass transition shifts, indicating crosslink stability .

Q. What advanced functionalization methods enhance the polymer’s utility in drug delivery or environmental remediation?

  • Bromination : React with polymer-supported bromine complexes to introduce Br substituents for halogen bonding .
  • Metal Coordination : Load with Ag⁺ or Cu²⁺ ions for antimicrobial activity or heavy metal adsorption .
  • pH-Responsive Grafting : Attach poly(ethylene glycol) via quaternization for controlled drug release .

Methodological Guidelines

Q. How should researchers handle data inconsistencies in crosslink density measurements?

  • Triangulate Methods : Combine swelling ratios, FTIR peak deconvolution (e.g., –CH₂– crosslinker signals), and mechanical testing .
  • Batch-to-Batch Analysis : Perform ANOVA on synthesis replicates to identify outlier conditions .

Q. What ethical and safety protocols are critical when handling this polymer?

  • Anonymized Data Sharing : Follow guidelines for crosslinked data in publications to prevent re-identification .
  • Safety Compliance : Use fume hoods for synthesis (volatile solvents), and consult SDS for pyridine exposure limits .

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